
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is a chemical compound with the molecular formula C18H19N3O2 This compound is known for its unique structure, which includes an anthracene core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide typically involves the reaction of anthracene derivatives with appropriate reagents to introduce the dimethylaminoethyl and dioxo groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.
科学的研究の応用
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide has been explored for various scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: A structurally similar compound with two ketone groups on the anthracene core.
N-(2-(Dimethylamino)ethyl)anthracene-9,10-dione: Another related compound with similar functional groups.
Uniqueness
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
特性
CAS番号 |
112022-06-7 |
|---|---|
分子式 |
C19H18N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)11-10-20-19(24)15-9-5-8-14-16(15)18(23)13-7-4-3-6-12(13)17(14)22/h3-9H,10-11H2,1-2H3,(H,20,24) |
InChIキー |
ZAGSATOZMNXKMU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


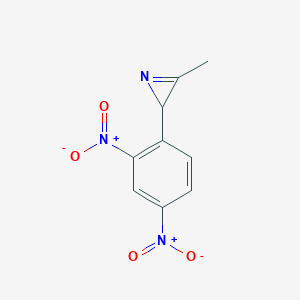
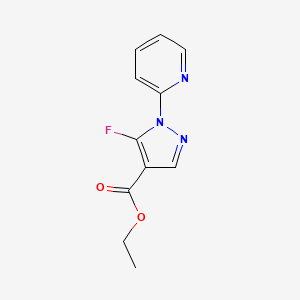

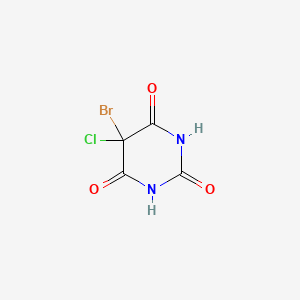
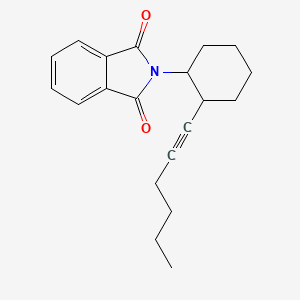

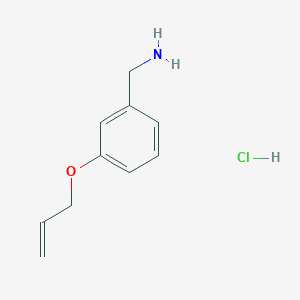
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
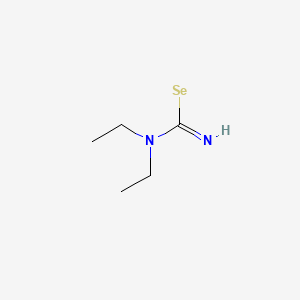
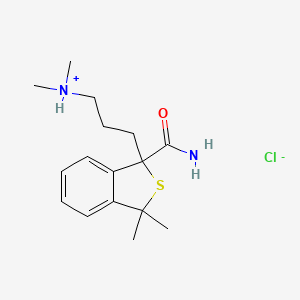
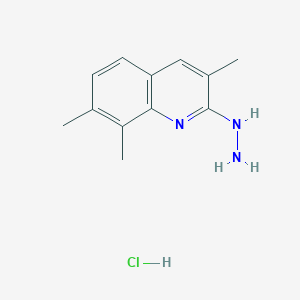
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)

